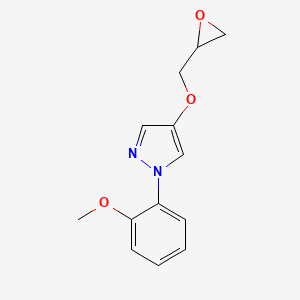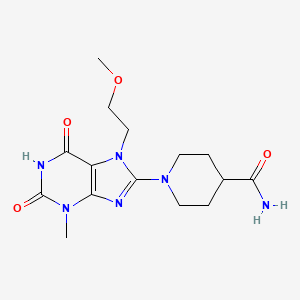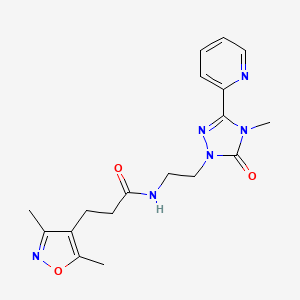
1-(2-Methoxyphenyl)-4-(oxiran-2-ylmethoxy)pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyphenyl)-4-(oxiran-2-ylmethoxy)pyrazole, also known as MEMOPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 1-(2-Methoxyphenyl)-4-(oxiran-2-ylmethoxy)pyrazole is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In neuroscience, 1-(2-Methoxyphenyl)-4-(oxiran-2-ylmethoxy)pyrazole has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and neuroprotection. In cancer research, 1-(2-Methoxyphenyl)-4-(oxiran-2-ylmethoxy)pyrazole has been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
1-(2-Methoxyphenyl)-4-(oxiran-2-ylmethoxy)pyrazole has been shown to have various biochemical and physiological effects in cells and animal models. In neuroscience, 1-(2-Methoxyphenyl)-4-(oxiran-2-ylmethoxy)pyrazole has been found to increase the levels of neurotrophic factors, such as BDNF and NGF, which are involved in neuronal survival and growth. In cancer research, 1-(2-Methoxyphenyl)-4-(oxiran-2-ylmethoxy)pyrazole has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit tumor growth and metastasis. In drug development, 1-(2-Methoxyphenyl)-4-(oxiran-2-ylmethoxy)pyrazole has been used as a scaffold for the design of new compounds with improved pharmacological properties, such as increased bioavailability and selectivity.
実験室実験の利点と制限
One of the main advantages of 1-(2-Methoxyphenyl)-4-(oxiran-2-ylmethoxy)pyrazole for lab experiments is its relatively simple synthesis method and high purity. 1-(2-Methoxyphenyl)-4-(oxiran-2-ylmethoxy)pyrazole is also stable under various conditions and can be easily modified to produce derivatives with different pharmacological properties. However, one of the limitations of 1-(2-Methoxyphenyl)-4-(oxiran-2-ylmethoxy)pyrazole is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 1-(2-Methoxyphenyl)-4-(oxiran-2-ylmethoxy)pyrazole is not fully understood, which can make it challenging to design experiments to investigate its effects.
将来の方向性
There are several future directions for research on 1-(2-Methoxyphenyl)-4-(oxiran-2-ylmethoxy)pyrazole. In neuroscience, further studies are needed to investigate the potential of 1-(2-Methoxyphenyl)-4-(oxiran-2-ylmethoxy)pyrazole as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. In cancer research, more research is needed to elucidate the mechanism of action of 1-(2-Methoxyphenyl)-4-(oxiran-2-ylmethoxy)pyrazole and to develop new derivatives with improved efficacy and selectivity. In drug development, 1-(2-Methoxyphenyl)-4-(oxiran-2-ylmethoxy)pyrazole can be used as a scaffold for the design of new compounds with different pharmacological properties, such as anti-inflammatory and anti-viral activities.
合成法
The synthesis of 1-(2-Methoxyphenyl)-4-(oxiran-2-ylmethoxy)pyrazole involves the reaction of 2-methoxyphenylhydrazine with epichlorohydrin in the presence of a base, followed by the reaction of the resulting intermediate with 1,3-dimethyl-2-imidazolidinone. The final product is obtained after purification through column chromatography.
科学的研究の応用
1-(2-Methoxyphenyl)-4-(oxiran-2-ylmethoxy)pyrazole has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, 1-(2-Methoxyphenyl)-4-(oxiran-2-ylmethoxy)pyrazole has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In cancer research, 1-(2-Methoxyphenyl)-4-(oxiran-2-ylmethoxy)pyrazole has been found to inhibit the growth of cancer cells and to enhance the efficacy of chemotherapy drugs. In drug development, 1-(2-Methoxyphenyl)-4-(oxiran-2-ylmethoxy)pyrazole has been used as a scaffold for the design of new compounds with improved pharmacological properties.
特性
IUPAC Name |
1-(2-methoxyphenyl)-4-(oxiran-2-ylmethoxy)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-16-13-5-3-2-4-12(13)15-7-10(6-14-15)17-8-11-9-18-11/h2-7,11H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDACTAYRHHWNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=N2)OCC3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-4-(oxiran-2-ylmethoxy)pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-(2-Chloropropanoyl)morpholin-3-yl]methyl]methanesulfonamide](/img/structure/B2961710.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide](/img/structure/B2961712.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide](/img/structure/B2961718.png)

![N-benzyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2961721.png)
![N-(3,4-dimethoxyphenyl)-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2961722.png)






![2-[(8-methyl-3,4-dihydro-2H-1-benzopyran-3-yl)amino]pyrimidine-5-carbaldehyde](/img/structure/B2961733.png)